molecular formula C17H26N2O3S B6718642 N-[[4-(2-methoxyethoxy)phenyl]methyl]-2,2-dimethylthiomorpholine-4-carboxamide

N-[[4-(2-methoxyethoxy)phenyl]methyl]-2,2-dimethylthiomorpholine-4-carboxamide

Cat. No.: B6718642
M. Wt: 338.5 g/mol
InChI Key: NPEJHAOZFLAILS-UHFFFAOYSA-N
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Description

N-[[4-(2-methoxyethoxy)phenyl]methyl]-2,2-dimethylthiomorpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields This compound features a thiomorpholine ring, a phenyl group substituted with a methoxyethoxy chain, and a carboxamide functional group

Properties

IUPAC Name

N-[[4-(2-methoxyethoxy)phenyl]methyl]-2,2-dimethylthiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-17(2)13-19(8-11-23-17)16(20)18-12-14-4-6-15(7-5-14)22-10-9-21-3/h4-7H,8-13H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEJHAOZFLAILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)C(=O)NCC2=CC=C(C=C2)OCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2-methoxyethoxy)phenyl]methyl]-2,2-dimethylthiomorpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the thiomorpholine ring. This can be achieved through the reaction of 2,2-dimethylthiomorpholine with appropriate reagents to introduce the carboxamide group. The phenyl group with the methoxyethoxy substituent is then attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of efficient catalysts and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry could be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2-methoxyethoxy)phenyl]methyl]-2,2-dimethylthiomorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[[4-(2-methoxyethoxy)phenyl]methyl]-2,2-dimethylthiomorpholine-4-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological molecules, while the thiomorpholine ring may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-methoxyethoxy)phenyl]-2-furamide: Similar structure but with a furan ring instead of a thiomorpholine ring.

    [4-(2-methoxyethoxy)phenyl]boranediol: Contains a boron atom instead of a thiomorpholine ring.

Uniqueness

N-[[4-(2-methoxyethoxy)phenyl]methyl]-2,2-dimethylthiomorpholine-4-carboxamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and potential biological activities compared to similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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